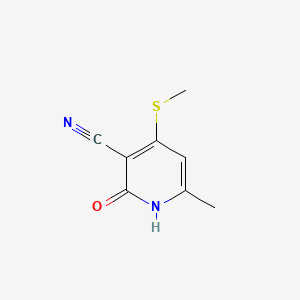

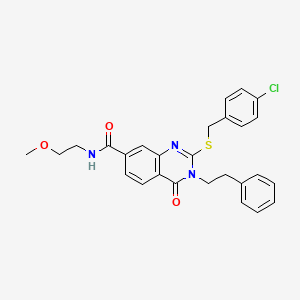

![molecular formula C21H18N6O3 B2463288 N-(3-acetamidophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 852440-22-3](/img/structure/B2463288.png)

N-(3-acetamidophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile was used as the key intermediate for the synthesis of polyfunctionally substituted heterocycles .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the molecular structure .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For instance, the melting point can provide information about the compound’s stability . Spectroscopic techniques like IR and NMR can provide information about the compound’s chemical structure .Scientific Research Applications

Anticancer Activity

Research has been conducted to explore the anticancer potential of compounds related to N-(3-acetamidophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide. For example, a study focused on the design, synthesis, and in vitro cytotoxic activity of certain acetamide derivatives, revealing that one compound demonstrated appreciable cancer cell growth inhibition against eight cancer cell lines, indicating its potential as an anticancer agent (Al-Sanea et al., 2020). Additionally, another investigation into pyrazolo[3,4-d]pyrimidine derivatives showed that they had mild to moderate antitumor activity against human breast adenocarcinoma cell line MCF7, with one derivative being particularly active (El-Morsy et al., 2017).

Antimicrobial Activity

Compounds incorporating the pyrazolo[3,4-d]pyrimidine moiety have also been investigated for their antimicrobial properties. A study synthesized new heterocycles incorporating antipyrine moiety, which were evaluated as antimicrobial agents, highlighting the versatility of pyrazolo[3,4-d]pyrimidine-based compounds in developing new antimicrobial agents (Bondock et al., 2008).

Development of Novel Heterocyclic Compounds

Research into pyrazolo[3,4-d]pyrimidine derivatives extends beyond their biological activities to include the synthesis of novel heterocyclic compounds. For instance, novel pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their potential to bind the translocator protein 18 kDa (TSPO), recognized as an early biomarker of neuroinflammatory processes. This research indicates the chemical versatility of the pyrazolo[3,4-d]pyrimidine scaffold for developing pharmacological probes (Damont et al., 2015).

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been reported to inhibitmTOR kinase and PI3 kinase , which play crucial roles in cell growth, proliferation, and survival.

Mode of Action

If it acts similarly to related compounds, it may bind to the active sites of its target enzymes (mTOR kinase and PI3 kinase), inhibiting their activity and subsequently affecting downstream cellular processes .

Biochemical Pathways

Mtor kinase and pi3 kinase are involved in several critical cellular pathways, including the pi3k/akt/mtor pathway, which regulates cell cycle progression and growth .

Result of Action

Inhibition of mtor kinase and pi3 kinase typically results in reduced cell growth and proliferation .

properties

IUPAC Name |

N-(3-acetamidophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N6O3/c1-14(28)24-15-6-5-7-16(10-15)25-19(29)12-26-13-22-20-18(21(26)30)11-23-27(20)17-8-3-2-4-9-17/h2-11,13H,12H2,1H3,(H,24,28)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTQSYVINWQLPPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-methylphenyl)-4-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2463206.png)

![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]azetidin-3-amine](/img/structure/B2463212.png)

![2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2463214.png)

![2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2463217.png)

![(2S,3S)-3-Hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid;hydrochloride](/img/structure/B2463223.png)

![2-{5-chloro-2,4-dioxo-3-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydroquinazolin-1-yl}-N-(3-fluorophenyl)acetamide](/img/structure/B2463224.png)